N-acetyl W-19 is a synthetic compound that belongs to a class of chemical entities known for their potential therapeutic applications. This compound is derived from the modification of bicyclic structures, particularly involving azabicyclo compounds. N-acetyl W-19 has garnered attention due to its unique molecular structure and promising biological activities, particularly in the context of medicinal chemistry.
The synthesis of N-acetyl W-19 originates from the modification of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives, which are further processed to yield the final product. The synthesis typically involves the use of acetic anhydride as a reagent to facilitate the acetylation process, resulting in high-yield production of the compound .
N-acetyl W-19 can be classified as an organic compound, specifically an N-acetyl derivative of a bicyclic amine. Its classification within chemical databases would typically fall under categories related to heterocycles and nitrogen-containing compounds.
The synthesis of N-acetyl W-19 involves several key steps:
The reaction is monitored using thin-layer chromatography to ensure completion before purification. The resulting product is characterized using techniques such as nuclear magnetic resonance spectroscopy and single crystal X-ray diffraction, which confirm the structure and purity of N-acetyl W-19.
N-acetyl W-19 features a complex bicyclic structure that incorporates nitrogen atoms within its ring system. The molecular formula and structural representation can be derived from its synthesis route, indicating specific functional groups such as acetyl groups attached to nitrogen.
N-acetyl W-19 may undergo various chemical reactions typical for amines and acetylated compounds:
Reactions involving N-acetyl W-19 are typically studied under controlled laboratory conditions to assess reactivity, stability, and potential for further functionalization.
The mechanism of action for N-acetyl W-19 is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors relevant in pharmacological pathways.
Preliminary studies suggest that its activity may be linked to modulation of signaling pathways involved in inflammation or cellular stress responses, although detailed mechanistic studies are necessary for conclusive evidence.
N-acetyl W-19 is characterized by:
Key chemical properties include:
Relevant data on these properties can be obtained through standard analytical techniques such as spectroscopy and chromatography.
N-acetyl W-19 shows potential applications in various scientific fields:
The ongoing research into N-acetyl W-19 highlights its versatility and potential impact across multiple scientific domains, making it a compound of interest for future studies.
N-acetylcysteine (NAC) is a modified amino acid with the systematic name N-acetyl-L-cysteine, possessing the molecular formula C5H9NO3S and a molecular weight of 163.2 g/mol [7] [9]. Its chemical structure features a cysteine backbone with an acetyl group bonded to the nitrogen atom and a free sulfhydryl (-SH) group on the side chain. The thiol group has a pKa of approximately 9.5, rendering it predominantly protonated at physiological pH but highly reactive in nucleophilic displacement reactions [5] [9]. This reactivity underpins NAC's dual biochemical functions: direct disulfide bond reduction and participation in redox cycling.
NAC exhibits moderate water solubility (approximately 100–150 g/L at 20°C) and crystallizes as a white powder. Its acetyl moiety confers stability against spontaneous oxidation compared to non-acetylated cysteine, while also enhancing membrane permeability [5] [7]. Spectroscopic characterization reveals characteristic infrared absorption bands at 2550 cm−1 (S-H stretch), 1730 cm−1 (C=O stretch), and 1550 cm−1 (N-H bend) [7]. The molecule's chirality is significant, with the L-enantiomer demonstrating biological activity due to stereospecific transport and metabolic pathways [9].
Table 1: Molecular Properties of N-acetylcysteine
Property | Value/Characteristic |
---|---|
Chemical Formula | C5H9NO3S |
Molecular Weight | 163.2 g/mol |
Systematic Name | (2R)-2-acetamido-3-sulfanylpropanoic acid |
CAS Registry Number | 616-91-1 |
Key Functional Groups | Carboxylate, amide, thiol |
Solubility (Water) | ~100–150 g/L (20°C) |
pKa (Thiol) | ~9.5 |
Chiral Configuration | L-enantiomer (biologically active) |
NAC's pharmacological journey began in the early 1960s with its patent as a mucolytic agent, leading to medical approval in 1968 [1] [9]. Initial applications exploited its sulfhydryl-mediated disruption of disulfide bonds in mucin glycoproteins, reducing sputum viscosity in chronic broncho-pulmonary diseases such as emphysema, bronchitis, and bronchiectasis [1] [5]. This mechanism earned it FDA classification as a mucolytic agent for inhalation or oral administration in respiratory conditions with abnormal mucus secretion [1] [3].
A paradigm shift occurred in the 1970s when NAC was repurposed as an antidote for acetaminophen (APAP) overdose. FDA approval for this indication came in 1978 (oral formulation) and 2004 (intravenous formulation), reclassifying NAC as a detoxifying agent/antidote [1] [5]. Its mechanism here diverges from mucolysis: NAC serves as a cysteine precursor for glutathione synthesis, countering APAP's hepatotoxic metabolite NAPQI [1] [9]. This dual-classification status—mucolytic and antidote—makes NAC pharmacologically unique. Regulatory agencies worldwide, including the WHO, recognize its essential status, listing it on the Model List of Essential Medicines [5] [9].
NAC's primary antioxidant mechanism involves serving as a precursor for de novo glutathione (GSH) synthesis. Intracellular deacetylation by aminoacylase I converts NAC to cysteine, which combines with glutamate and glycine via γ-glutamylcysteine ligase (GCL) and glutathione synthetase to form GSH [5] [8]. This tripeptide is the body's dominant intracellular antioxidant, directly neutralizing reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and hydroxyl radicals (•OH) through electron donation, while glutathione peroxidase catalyzes the reduction of lipid hydroperoxides [8]. During oxidative stress, GSH oxidizes to glutathione disulfide (GSSG), which glutathione reductase recycles back to GSH using NADPH. NAC thus indirectly maintains the GSH/GSSG ratio, a critical cellular redox buffer [8].
Beyond glutathione replenishment, emerging research reveals glutathione-independent antioxidant pathways:
Table 2: Mechanisms of NAC-Mediated Antioxidant Activity
Mechanism | Key Biochemical Reactions/Pathways |
---|---|
Glutathione Synthesis | NAC → Cysteine → γ-Glutamylcysteine → GSH |
Direct ROS Scavenging | NAC-SH + •OH → NAC-S• + H2O |
NAC-SH + HOCl → NAC-SCl + H2O | |
H2S/Sulfane Sulfur | Cysteine → 3-Mercaptopyruvate → (MST) → H2S → (SQR) → Sulfane Sulfur |
Disulfide Reduction | NAC-SH + Protein-S-S-Protein ⇌ NAC-S-S-Protein + Protein-SH |
NAC's regulatory position is complex due to its dual identity as a drug and supplement. Under the U.S. Food, Drug, and Cosmetic Act, compounds approved as drugs before dietary supplement use are excluded from supplement status. Citing NAC's 1963 approval as a mucolytic drug, the FDA issued warning letters in 2020 declaring NAC excluded from the dietary supplement definition [3] [10]. This triggered industry backlash, with citizen petitions from the Council for Responsible Nutrition (CRN) and Natural Products Association (NPA) arguing that:
In August 2022, the FDA responded with a guidance document signaling potential rulemaking to permit NAC in supplements while exercising "enforcement discretion" for existing products [3]. This limbo creates ethical and research challenges:
Table 3: Regulatory Milestones for NAC
Year | Regulatory Action | Significance |
---|---|---|
1963 | FDA approval as mucolytic drug | Initial classification as a pharmaceutical agent |
1978 | FDA approval for acetaminophen overdose (oral) | Expansion to antidote/therapeutic detoxification category |
2004 | FDA approval for acetaminophen overdose (intravenous) | Broadened administration routes |
2020 | FDA warning letters on NAC supplements | Exclusion from dietary supplement definition |
2021 | CRN and NPA citizen petitions filed | Challenges to FDA's exclusionary stance |
2022 | FDA guidance on enforcement discretion | Temporary market allowance pending rulemaking |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3